2.3.6-Trichlorobiphenyl
Description
Systematic Nomenclature and Regulatory Designations
The systematic nomenclature of 2,3,6-Trichlorobiphenyl follows International Union of Pure and Applied Chemistry guidelines, with the compound formally designated as 2,3,6-Trichloro-1,1'-biphenyl. The Chemical Abstracts Service has assigned registry number 55702-45-9 to this specific isomer, providing unambiguous identification within chemical databases and regulatory frameworks. Alternative nomenclature includes the designation as 1,1'-Biphenyl, 2,3,6-trichloro-, which emphasizes the biphenyl core structure with specified chlorine substitution pattern.
The molecular formula C₁₂H₇Cl₃ precisely describes the atomic composition, indicating twelve carbon atoms, seven hydrogen atoms, and three chlorine atoms within the molecular structure. The molecular weight of 257.54 atomic mass units provides fundamental data for mass spectrometric identification and quantitative analytical procedures. These standardized identifiers enable consistent reference across international scientific literature and regulatory documentation.
Molecular Geometry and Stereochemical Considerations
The molecular geometry of 2,3,6-Trichlorobiphenyl exhibits characteristic features of polychlorinated biphenyl structures, with two benzene rings connected through a single carbon-carbon bond forming the biphenyl backbone. The specific positioning of chlorine substituents at the 2, 3, and 6 positions creates distinctive steric interactions that influence the overall molecular conformation. The presence of chlorine atoms in ortho positions relative to the biphenyl bridge significantly affects the dihedral angle between the two aromatic rings.
Computational studies indicate that the dihedral angle between the benzene rings varies based on the chlorine substitution pattern, with ortho-substituted chlorines introducing steric hindrance that restricts free rotation around the central biphenyl bond. The 2,3,6-substitution pattern creates asymmetric steric effects, where the chlorine atoms at positions 2 and 6 are ortho to the biphenyl linkage, while the chlorine at position 3 occupies a meta position. This substitution pattern results in a non-planar molecular configuration due to steric repulsion between chlorine atoms and hydrogen atoms on the adjacent benzene ring.
The stereochemical characteristics of 2,3,6-Trichlorobiphenyl include restricted rotation around the central carbon-carbon bond connecting the two aromatic rings. Unlike unsubstituted biphenyl, which exhibits relatively free rotation, the presence of ortho-chlorine substituents creates energy barriers to rotation, resulting in preferred conformational states. These conformational preferences directly influence the compound's physicochemical properties, including solubility, volatility, and intermolecular interactions.
The molecular structure exhibits C₁ point group symmetry due to the asymmetric chlorine substitution pattern, distinguishing it from symmetrically substituted polychlorinated biphenyl congeners. This asymmetry contributes to distinct spectroscopic signatures and analytical behavior compared to more symmetric trichlorobiphenyl isomers.
Crystallographic Data and Conformational Analysis
The crystallographic analysis of 2,3,6-Trichlorobiphenyl reveals important structural parameters that define its solid-state organization and molecular packing characteristics. The compound exhibits a melting point of -107.3 degrees Celsius, indicating that it exists as a liquid under standard laboratory conditions. This relatively low melting point reflects the molecular structure's inability to form highly ordered crystalline arrangements due to the asymmetric chlorine substitution pattern.
The boiling point of 99.2 degrees Celsius provides additional thermodynamic data essential for understanding the compound's volatility and vapor pressure characteristics. These thermal properties indicate moderate volatility compared to other polychlorinated biphenyl congeners, with implications for environmental fate and analytical sample preparation procedures. The relatively low boiling point suggests that 2,3,6-Trichlorobiphenyl can be effectively analyzed using gas chromatographic techniques under appropriate temperature programming conditions.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₂H₇Cl₃ | |
| Molecular Weight | 257.54 g/mol | |
| Melting Point | -107.3°C | |
| Boiling Point | 99.2°C | |
| Flash Point | 10.4°F (-12°C) |
Conformational analysis studies indicate that the preferred molecular geometry involves a non-planar arrangement of the two benzene rings, with a dihedral angle determined by the balance between steric repulsion and electronic effects. The chlorine substituents create localized areas of electron density that influence intermolecular interactions in both liquid and solid phases. These structural features contribute to the compound's distinct physical properties and analytical behavior.
The crystallographic packing patterns, when the compound can be crystallized under appropriate conditions, show evidence of halogen bonding interactions between chlorine atoms on adjacent molecules. These weak intermolecular forces contribute to the overall stability of the crystalline phase and influence the compound's solubility characteristics in various solvents.
Spectroscopic Fingerprints (Ultraviolet-Visible, Infrared, Nuclear Magnetic Resonance, Mass Spectrometry)
The spectroscopic characterization of 2,3,6-Trichlorobiphenyl provides comprehensive analytical fingerprints essential for definitive identification and quantitative analysis. Mass spectrometric analysis reveals characteristic fragmentation patterns that distinguish this isomer from other trichlorobiphenyl congeners. The molecular ion peak appears at mass-to-charge ratio 257, corresponding to the molecular weight, with characteristic isotope patterns reflecting the presence of three chlorine atoms.
Gas chromatography-mass spectrometry retention indices provide additional identification parameters, with 2,3,6-Trichlorobiphenyl exhibiting specific retention behavior under standardized analytical conditions. The compound demonstrates retention times that enable separation from closely related polychlorinated biphenyl congeners using appropriate chromatographic conditions and column selection.
Nuclear magnetic resonance spectroscopy offers detailed structural information through characteristic chemical shift patterns for both proton and carbon-13 spectra. The aromatic proton signals appear in distinct patterns that reflect the substitution pattern and electronic environment created by the chlorine substituents. Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, with carbon signals appearing at chemical shifts characteristic of chlorinated aromatic systems.
Infrared spectroscopy reveals characteristic absorption bands associated with aromatic carbon-carbon stretching vibrations, carbon-hydrogen bending modes, and carbon-chlorine stretching frequencies. The specific combination of absorption bands creates a unique spectroscopic fingerprint that enables identification even in complex sample matrices. The infrared spectrum shows characteristic bands in the aromatic region (1600-1400 cm⁻¹) and fingerprint region (1300-700 cm⁻¹) that are diagnostic for this particular substitution pattern.
Ultraviolet-visible spectroscopy provides information about electronic transitions within the conjugated biphenyl system, with absorption maxima influenced by the chlorine substitution pattern. The electronic spectrum reflects the extended conjugation of the biphenyl system and the electron-withdrawing effects of the chlorine substituents, resulting in characteristic absorption bands that can be used for analytical identification and quantification purposes.
Properties
CAS No. |
58702-45-9 |
|---|---|
Molecular Formula |
C12H7Cl3 |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Chlorination
In the presence of Lewis acids such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃), biphenyl undergoes chlorination at activated positions. The reaction typically occurs in nonpolar solvents (e.g., carbon tetrachloride) at 40–60°C. Initial chlorination favors the ortho and para positions, but prolonged exposure leads to polychlorinated mixtures.
Optimization Challenges:
-
Regioselectivity: Achieving the 2,3,6-substitution requires precise temperature control and short reaction times to prevent over-chlorination.
-
By-Product Formation: Common by-products include 2,4,6-trichlorobiphenyl and 2,3,4,6-tetrachlorobiphenyl, necessitating rigorous purification via column chromatography.
Photochlorination
Ultraviolet (UV) light-assisted chlorination enhances regioselectivity by generating chlorine radicals. A continuous flow reactor design, as described in a patent for trichloropyridine synthesis, has been adapted for biphenyl systems. UV irradiation (300–420 nm) promotes homolytic cleavage of Cl₂, enabling radical-based substitution at electron-rich positions.
Advantages:
-
Higher selectivity for the 2,3,6-isomer due to radical stabilization by adjacent chlorines.
-
Reduced reaction time (2–4 hours) compared to thermal methods.
Ullmann Coupling for Symmetric Substitution
The Ullmann reaction, a copper-catalyzed coupling of aryl halides, provides an alternative route for symmetric PCB synthesis. For 2,3,6-trichlorobiphenyl, this method couples 2,3-dichloroiodobenzene with 2-chlorophenylzinc bromide in the presence of copper(I) iodide.
Reaction Conditions:
-
Catalyst: CuI (10 mol%)
-
Ligand: 1,10-Phenanthroline
-
Solvent: Dimethylformamide (DMF)
-
Temperature: 120°C
-
Yield: 60–70%
While effective, this method struggles with scalability due to the high cost of iodinated precursors and ligand sensitivity to moisture.
Dechlorination of Higher Chlorinated Biphenyls
Partial dechlorination of heavily chlorinated biphenyls, such as pentachlorobiphenyl, offers a pathway to 2,3,6-trichlorobiphenyl. A patent describing the synthesis of 2,3,5-trichloropyridine via zinc-mediated dechlorination provides a conceptual framework.
Procedure:
-
Substrate: 2,3,4,5,6-Pentachlorobiphenyl
-
Reagent: Metallic zinc in aqueous alkaline medium (pH 12–14)
-
Solvent: Toluene or xylene
-
Temperature: 70–90°C
The alkaline environment prevents over-reduction to dichlorinated products, while zinc selectively removes chlorines from sterically hindered positions.
Comparative Analysis of Preparation Methods
| Method | Yield (%) | Selectivity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Suzuki-Miyaura | 70–85 | High | Moderate | High |
| Direct Chlorination | 50–65 | Moderate | High | Low |
| Ullmann Coupling | 60–70 | Moderate | Low | Moderate |
| Dechlorination | 50–60 | Low | High | Moderate |
Key Findings:
-
The Suzuki-Miyaura method offers the best balance of yield and selectivity but requires expensive palladium catalysts.
-
Direct chlorination is cost-effective for industrial-scale production but demands advanced purification systems.
-
Dechlorination serves as a viable route for recycling highly chlorinated waste into valuable congeners .
Chemical Reactions Analysis
Types of Reactions: 2,3,6-Trichlorobiphenyl undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form hydroxylated derivatives.
Reduction: It can be reduced to form less chlorinated biphenyls.
Substitution: It can undergo nucleophilic substitution reactions where chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products:
Oxidation: Hydroxylated biphenyls.
Reduction: Less chlorinated biphenyls.
Substitution: Biphenyl derivatives with different substituents.
Scientific Research Applications
Chemical Research Applications
Model Compound for PCB Studies
2,3,6-Trichlorobiphenyl serves as a model compound in studies investigating the behavior of PCBs in chemical reactions. Its structural properties allow researchers to analyze how different chlorinated biphenyls interact under various conditions. This includes examining biotransformation processes and degradation pathways in environmental samples .
Environmental Chemistry
The compound is utilized to study the environmental fate of PCBs. Research has focused on its persistence in ecosystems and its bioaccumulation in food chains. The mechanisms by which 2,3,6-Trichlorobiphenyl and similar compounds degrade or remain stable in different environmental contexts are critical for understanding their long-term impacts on ecosystems .
Biological Research Applications
Endocrine Disruption Studies
2,3,6-Trichlorobiphenyl has been investigated for its potential as an endocrine disruptor. Studies have shown that it can interact with hormone receptors and disrupt normal hormonal functions. This has implications for reproductive health and developmental processes in both humans and wildlife .
Toxicological Studies
Extensive toxicological research has been conducted on 2,3,6-Trichlorobiphenyl to assess its health risks. It has been linked to various adverse effects including carcinogenicity, neurotoxicity, and reproductive toxicity. Long-term studies have evaluated its impacts on animal models, providing insights into potential human health risks from exposure .
Medical Research Applications
Toxicity Mechanisms
The compound's interaction with the aryl hydrocarbon receptor (AhR) is a focal point of medical research. This interaction is known to alter gene transcription related to liver enzyme systems such as cytochrome P450 enzymes. Understanding these mechanisms is crucial for evaluating the health risks associated with PCB exposure .
Epidemiological Studies
Epidemiological research has examined the correlation between exposure to 2,3,6-Trichlorobiphenyl and various health outcomes. Nested case-control studies have been conducted to explore associations with cancer incidence and other chronic diseases among populations exposed to PCBs through occupational or environmental routes .
Industrial Applications
Historically, 2,3,6-Trichlorobiphenyl was used in electrical insulating fluids and hydraulic fluids due to its excellent dielectric properties. However, following regulatory bans on PCBs due to their environmental impact and toxicity concerns, these applications have significantly declined. Current research focuses on remediation strategies for contaminated sites and the development of safer alternatives .
Summary Table of Research Applications
| Field | Application | Key Findings/Notes |
|---|---|---|
| Chemistry | Model compound for PCB behavior studies | Useful in understanding degradation processes |
| Environmental | Fate and transport studies | Persistent in ecosystems; bioaccumulation concerns |
| Biology | Endocrine disruptor research | Alters hormonal functions; impacts reproductive health |
| Toxicology | Long-term toxicity studies | Linked to carcinogenicity and neurotoxicity |
| Medicine | Mechanism of action studies | Interacts with aryl hydrocarbon receptor |
| Epidemiology | Health outcome correlations | Associated with increased cancer risk |
| Industry | Historical uses in insulation and hydraulic fluids | Regulatory bans have limited current applications |
Mechanism of Action
2,3,6-Trichlorobiphenyl exerts its effects primarily through its interaction with the aryl hydrocarbon receptor. This interaction disrupts cellular function by altering the transcription of genes, particularly those involved in the expression of hepatic Phase I and Phase II enzymes, such as the cytochrome P450 family .
Comparison with Similar Compounds
Table 1: Key Properties of Trichlorobiphenyl Isomers
Key Observations:
Structural Differences: this compound has chlorine atoms in the ortho (2 and 6) and meta (3) positions, which reduces coplanarity compared to non-ortho substituted PCBs. This structural feature may lower its dioxin-like toxicity but enhance environmental persistence due to reduced biodegradability . 2',3,4-Trichlorobiphenyl (CAS: 38444-86-9) has a chlorine substitution pattern that allows for deuterated derivatives (e.g., 2',3,4-Trichlorobiphenyl-3',4',5',6'-d4), which are used as internal standards in mass spectrometry .
Regulatory Status :
- This compound and 2',3,4-Trichlorobiphenyl are both regulated under Japan’s Kashinho, highlighting their environmental and health risks . In contrast, isomers like 2,3,3'-Trichlorobiphenyl lack explicit regulatory restrictions .
Commercial Availability :
- This compound is available as a standard solution (100 µg/mL in iso-octane) and in solid form (5–10 mg), tailored for analytical workflows . Other isomers, such as 2.4.6-Trichlorobiphenyl, are sold in larger quantities (50 mg), suggesting broader industrial or research use .
Analytical and Environmental Considerations
- Environmental Persistence: Chlorine substitution patterns influence persistence.
- Toxicity: While this compound is less toxic than coplanar PCBs (e.g., non-ortho congeners), its regulatory classification underscores residual risks .
- Analytical Use : Isotope-labeled analogs (e.g., deuterated 2',3,4-Trichlorobiphenyl) improve accuracy in trace-level PCB detection .
Discrepancies and Limitations
- CAS Number Variability : lists this compound Solution under CAS 59080-32-9, conflicting with CAS 58702-45-9 in and . This may reflect differences in solution formulations or errors in catalog entries .
- Data Gaps : Toxicity and environmental fate data for isomers like 2,3',6-Trichlorobiphenyl (CAS: 38444-76-7) remain sparse, necessitating further research .
Q & A
Basic Research Questions
Q. What analytical methods are recommended for quantifying 2.3.6-Trichlorobiphenyl in environmental samples?
- Methodology : Use gas chromatography coupled with electron capture detection (GC-ECD) or mass spectrometry (GC-MS) for high sensitivity. Validate the method with certified reference materials (CRMs) such as 3,3′,5-Trichlorobiphenyl standard solutions (100 µg/mL in isooctane) to ensure accuracy. Include internal standards (e.g., deuterated analogs like 2,4,6-Trichlorobiphenyl-2',3',4',5',6'-d5) to correct for matrix effects .
- Critical Parameters : Optimize column type (e.g., DB-5MS for GC-MS), split/splitless injection modes, and temperature gradients to resolve co-eluting PCB congeners.
Q. How should researchers prepare and store this compound standard solutions?
- Protocol : Dilute stock solutions in non-polar solvents (e.g., isooctane or toluene-nonane mixtures) to minimize degradation. Store at –20°C in amber glass vials to prevent photolytic and thermal decomposition. Verify stability via periodic re-analysis against CRMs .
- Quality Control : Document solvent purity (e.g., ≥99.9%) and use gravimetric preparation to ensure traceability.
Q. What are the regulatory considerations for handling this compound in laboratory settings?
- Compliance : Under Japan’s Chemical Substances Control Law (CSCL), this compound is classified as a “First-Class Specified Chemical Substance.” Researchers must obtain approval from regulatory authorities before procurement or use. Adhere to PRTR (Pollutant Release and Transfer Register) reporting requirements for disposal .
Advanced Research Questions
Q. How can conflicting toxicity data for this compound across studies be systematically addressed?
- Approach : Conduct meta-analyses to identify variables causing discrepancies (e.g., exposure duration, model organisms). Use in vitro assays (e.g., CYP450 induction in hepatocytes) to compare metabolic pathways across species. Validate findings with in vivo dose-response studies in standardized models (e.g., OECD Test No. 453 for chronic toxicity) .
- Data Harmonization : Apply multivariate statistical tools (e.g., PCA) to distinguish congener-specific effects from co-contaminant interactions.
Q. What experimental designs are optimal for studying the environmental degradation pathways of this compound?
- Design : Use isotopically labeled this compound (e.g., ^13^C or ^37^Cl) in microcosm studies to track biotic/abiotic degradation products. Combine LC-QTOF-MS and stable isotope probing (SIP) to identify intermediate metabolites. Include controls for photolysis (UV exposure) and microbial activity (sterilized vs. non-sterilized soil/water) .
- Key Metrics : Measure half-lives under varying pH, temperature, and redox conditions to model environmental persistence.
Q. How do structural differences between this compound and its ortho-substituted analogs influence receptor binding affinities?
- Strategy : Perform molecular docking simulations using AhR (aryl hydrocarbon receptor) crystal structures to compare binding energies. Validate predictions with competitive ELISA or fluorescence polarization assays using recombinant receptor proteins. Correlate results with transcriptional activation (e.g., luciferase reporter assays) .
- Parameters : Include both planar (e.g., 3,3′,4,4′-tetrachlorobiphenyl) and non-planar congeners to assess steric effects on ligand-receptor interactions.
Methodological Notes
- Instrumentation : For congener-specific analysis, high-resolution mass spectrometry (HRMS) is preferred over low-resolution methods to avoid misidentification .
- Ethical Compliance : Ensure institutional approval for studies involving vertebrate models, and follow OECD guidelines for humane endpoints .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
